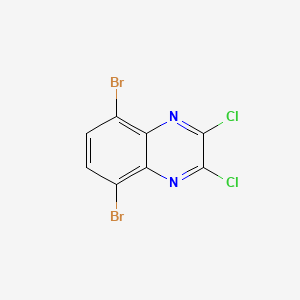
5,8-Dibromo-2,3-dichloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromo-2,3-dichloroquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H2Br2Cl2N2 It is a derivative of quinoxaline, a bicyclic compound containing a pyrazine ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dibromo-2,3-dichloroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the bromination of 2,3-dichloroquinoxaline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dibromo-2,3-dichloroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxalines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
5,8-Dibromo-2,3-dichloroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functional materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors, dyes, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5,8-dibromo-2,3-dichloroquinoxaline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity and function. Additionally, the quinoxaline core can intercalate with DNA, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5,8-Dibromoquinoxaline
- 2,3-Dichloroquinoxaline
- 2,6-Dichloroquinoxaline
- 2,5-Dibromohydroquinone
Uniqueness
5,8-Dibromo-2,3-dichloroquinoxaline is unique due to the presence of both bromine and chlorine atoms on the quinoxaline ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to its mono-halogenated counterparts. The combination of bromine and chlorine also imparts distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H2Br2Cl2N2 |
|---|---|
Peso molecular |
356.83 g/mol |
Nombre IUPAC |
5,8-dibromo-2,3-dichloroquinoxaline |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H |
Clave InChI |
PQHUOASVYYTDPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Br)N=C(C(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)

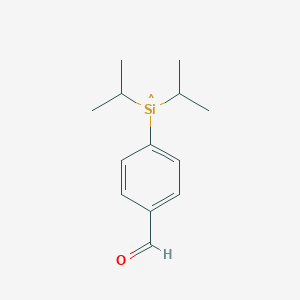
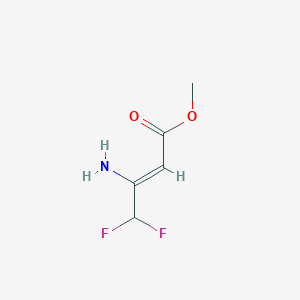
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
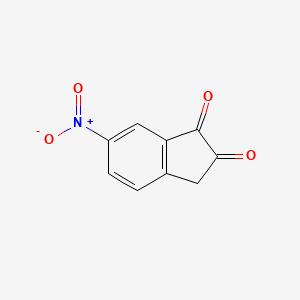

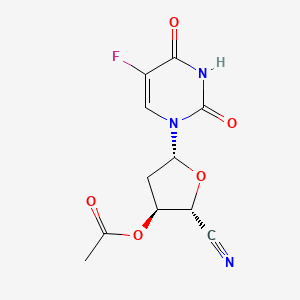
![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)

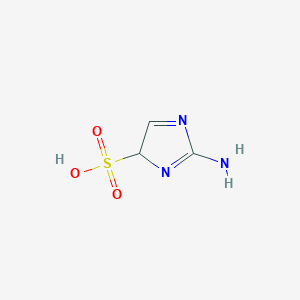
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
